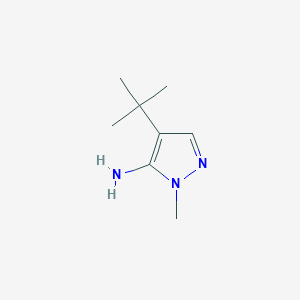

![molecular formula C9H9N5O B2704168 N-[4-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 309742-07-2](/img/structure/B2704168.png)

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their broad range of chemical and biological properties . Tetrazoles are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Antibacterial Activity

Tetrazoles have demonstrated antibacterial properties against various pathogens. Researchers have synthesized derivatives of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide and evaluated their effectiveness against bacterial strains. These compounds can potentially serve as novel antibiotics or contribute to existing antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, tetrazoles exhibit antifungal properties. They have been investigated for their ability to inhibit fungal growth and combat infections caused by fungi. Researchers explore the structure-activity relationship of tetrazole derivatives to optimize their antifungal efficacy .

Analgesic Properties

Tetrazoles also possess analgesic activity. These compounds may act as pain relievers by interacting with specific receptors in the nervous system. Investigating the mechanisms underlying their analgesic effects can lead to the development of new pain management drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazoles is another area of interest. Researchers study their impact on inflammatory pathways, aiming to identify compounds that can mitigate inflammation. Such derivatives could be valuable in treating inflammatory conditions .

Material Chemistry Applications

Beyond their biological activities, tetrazoles find applications in material chemistry. Due to their unique electronic properties, tetrazole-based materials are explored for use in sensors, catalysts, and other functional materials. Researchers investigate their stability, reactivity, and potential industrial applications .

Virtual Screening Platforms

Tetrazoles serve as a platform for virtual screening in drug discovery. Computational methods use tetrazole derivatives to predict interactions with biological targets. These virtual screening approaches aid in identifying potential drug candidates more efficiently .

Mechanism of Action

Target of Action

N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has been found to interact with protein tyrosine phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signaling pathways, particularly those related to insulin signaling and glucose metabolism .

Mode of Action

The interaction between N-[4-(1H-tetrazol-1-yl)phenyl]acetamide and its target, PTP1B, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal function of PTP1B, leading to alterations in the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of PTP1B by N-[4-(1H-tetrazol-1-yl)phenyl]acetamide affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism in the body. Disruption of this pathway can lead to changes in glucose homeostasis and potentially contribute to conditions such as diabetes .

Pharmacokinetics

Tetrazole derivatives, in general, are known to exhibit a broad range of biological effects and have been noted for their appreciative pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-[4-(1H-tetrazol-1-yl)phenyl]acetamide’s action primarily involve alterations in cellular signaling due to the inhibition of PTP1B . These changes can affect various cellular processes, including glucose metabolism .

properties

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-7(15)11-8-2-4-9(5-3-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKMWESSHHRRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2704085.png)

![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)

![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)

![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)

![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)